![molecular formula C17H25ClN2O3S B5128688 N~2~-(4-chlorobenzyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5128688.png)
N~2~-(4-chlorobenzyl)-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide
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Description
Compounds with the structure N2-(4-chlorobenzyl)-N~1~-X-N~2~-(methylsulfonyl)glycinamide, where X is a variable group, are often used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . They are typically used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antifungal Properties : Recent studies have highlighted the potential of benzoxaboroles (including our compound) as antifungal agents . These compounds exhibit activity against various fungal pathogens, making them promising candidates for treating fungal infections.
Agriculture and Crop Protection
- Pesticide Development : Benzimidazole fungicides, such as carbendazim and thiabendazole, have been widely used in agriculture. Our compound’s unique structure may offer advantages over existing fungicides, leading to improved crop protection .
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-24(22,23)20(12-14-8-10-15(18)11-9-14)13-17(21)19-16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWLFQGNSQQVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide |
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